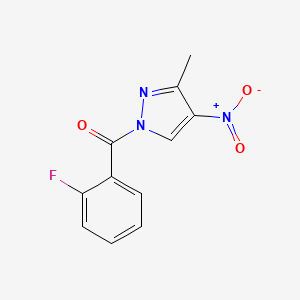
(2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone is an organic compound featuring a fluorinated phenyl group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling with Fluorophenyl Group: The final step involves coupling the nitro-substituted pyrazole with a 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: (2-fluorophenyl)(3-methyl-4-amino-1H-pyrazol-1-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (2-fluorophenyl)(3-carboxy-4-nitro-1H-pyrazol-1-yl)methanone.
Scientific Research Applications
Chemistry
In chemistry, (2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features. The nitro group can be reduced to an amino group, which is a common pharmacophore in many drugs. Additionally, the fluorine atom can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the nitro group can also facilitate the formation of reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(2-fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone: Lacks the nitro group, which may result in different reactivity and biological activity.
(2-chlorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, potentially affecting its chemical and biological properties.
(2-fluorophenyl)(4-nitro-1H-pyrazol-1-yl)methanone: Lacks the methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The unique combination of a fluorinated phenyl group and a nitro-substituted pyrazole ring in (2-fluorophenyl)(3-methyl-4-nitro-1H-pyrazol-1-yl)methanone provides distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the nitro group can be a versatile functional group for further chemical modifications.
Properties
Molecular Formula |
C11H8FN3O3 |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
(2-fluorophenyl)-(3-methyl-4-nitropyrazol-1-yl)methanone |
InChI |
InChI=1S/C11H8FN3O3/c1-7-10(15(17)18)6-14(13-7)11(16)8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI Key |
RHDAIJYAWAPREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















